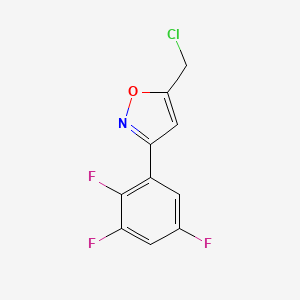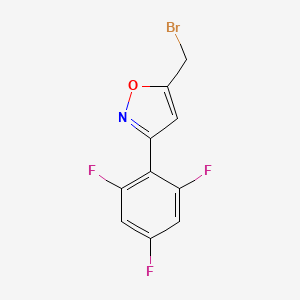
2-Chloropyridine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropyridine-3-thiol is a heterocyclic organic compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom at the second position and a thiol group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-3-thiol typically involves the chlorination of pyridine derivatives followed by thiolation. One common method is the reaction of 2-chloropyridine with thiourea under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the chlorination of pyridine can be achieved using chlorine gas or other chlorinating agents, followed by thiolation using thiourea or other sulfur-containing reagents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloropyridine-3-thiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse pyridine derivatives.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The compound can undergo reduction to form the corresponding pyridine-3-thiol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine-3-thiol.
Applications De Recherche Scientifique
2-Chloropyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of 2-Chloropyridine-3-thiol involves its interaction with molecular targets through its thiol and chlorine functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-Chloropyridine-3-thiol can be compared with other chloropyridine derivatives, such as:
2-Chloropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloropyridine: The chlorine atom is at a different position, affecting its reactivity and applications.
4-Chloropyridine: Similar to 3-Chloropyridine, with different reactivity due to the position of the chlorine atom.
Uniqueness: The presence of both a chlorine atom and a thiol group in this compound makes it uniquely versatile for various chemical transformations and applications
Propriétés
IUPAC Name |
2-chloropyridine-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-5-4(8)2-1-3-7-5/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPMYPXAKVQBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2,3,6-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226057.png)

![1-[3-(2,3,5-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226076.png)


![1-[3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226082.png)

![1-[3-(4-Bromo-2,6-difluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226098.png)
![[3-(4-Chloro-2,6-difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B8226113.png)
![1-[3-(4-Chloro-2,6-difluorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226114.png)


![1-[3-(2-Fluoro-4-methylphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8226132.png)

